

An In-depth Technical Guide to 3-Amino-2-bromo-4-chloropyridine

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Compound of Interest

Compound Name: **2-Bromo-4-chloropyridin-3-amine**

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Amino-2-bromo-4-chloropyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis.

Core Properties

3-Amino-2-bromo-4-chloropyridine, with the IUPAC name 3-bromo-4-chloropyridin-2-amine, is a polysubstituted pyridine ring that serves as a versatile building block in organic synthesis.[\[1\]](#) [\[2\]](#) Its reactivity is largely dictated by the electronic effects of the amino, bromo, and chloro substituents on the pyridine core.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-2-bromo-4-chloropyridine is presented in the table below.

Property	Value	Source
Molecular Formula	$C_5H_4BrClN_2$	[1] [2]
Molecular Weight	207.45 g/mol	[1] [2]
CAS Number	221297-82-1	[1] [2]
Appearance	Expected to be a solid	Inferred from related compounds
Melting Point	Not explicitly reported; related compounds melt in the range of 100-150 °C	Inferred from related compounds
Solubility	Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, and acetone. [3]	Inferred from related compounds

Spectroscopic Data

While a complete set of spectra for 3-Amino-2-bromo-4-chloropyridine is not readily available in the public domain, the expected spectroscopic characteristics can be inferred from related compounds.

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons on the pyridine ring are expected to appear as distinct signals. The chemical shifts will be influenced by the positions of the amino, bromo, and chloro groups. For example, in N-Boc-3-amino-4-bromopyridine, the pyridine protons appear at δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), and 7.45 (d, J = 5.2 Hz, 1H). [1]
¹³ C NMR	The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system. For N-Boc-3-amino-4-bromopyridine, carbon signals are observed at δ 152.0, 144.3, 142.3, 133.9, 127.1, and 122.2. [1]
IR Spectroscopy	The spectrum will likely exhibit characteristic bands for N-H stretching of the primary amine (around 3300-3500 cm^{-1}), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. For N-(4-Bromobenzyl)-3-amino-4-chloropyridine, an N-H stretch is observed at 3244 cm^{-1} . [1]
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Purification

The synthesis of 3-Amino-2-bromo-4-chloropyridine can be approached through various synthetic strategies, often involving the functionalization of a pre-existing pyridine ring. A plausible synthetic route, based on methodologies for similar compounds, is outlined below.

Experimental Protocol: Synthesis of a Halogenated Aminopyridine Intermediate

This protocol is adapted from the synthesis of N-Boc-3-amino-4-bromopyridine and illustrates a general strategy that could be modified to obtain the target compound.[\[1\]](#)

Materials:

- 3-Aminopyridine derivative (starting material)
- Brominating or chlorinating agent (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)
- Protecting group (e.g., Di-tert-butyl dicarbonate for Boc protection)
- Anhydrous solvent (e.g., Tetrahydrofuran)
- Base (e.g., n-Butyllithium)
- Quenching agent (e.g., Saturated aqueous ammonium chloride)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous magnesium sulfate)

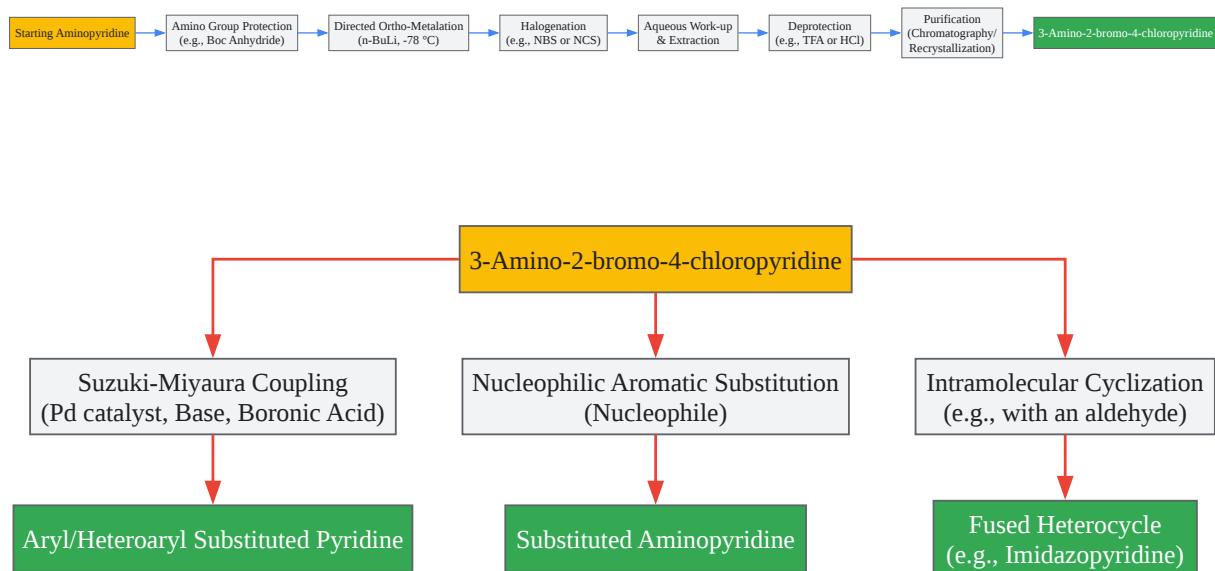
Procedure:

- Protection of the Amino Group: The starting aminopyridine is dissolved in an appropriate solvent, and a suitable protecting group (e.g., Boc anhydride) is added to protect the amino functionality.
- Directed Ortho-Metalation and Halogenation: The protected aminopyridine is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the position ortho to the directing group. A solution of the halogenating agent is then added to introduce the bromo or chloro substituent.
- Work-up and Extraction: The reaction is quenched with a suitable reagent, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated

under reduced pressure.

- Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
- Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain the pure 3-Amino-2-bromo-4-chloropyridine.

Diagram of a General Synthetic Workflow



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